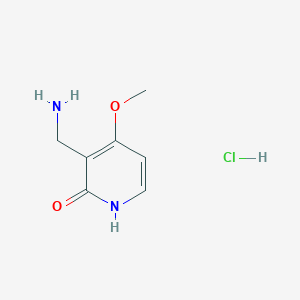![molecular formula C17H17NO4 B2551543 ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate CAS No. 1232827-32-5](/img/structure/B2551543.png)
ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of EHMAB is represented by the formula C19H17NO3. The InChI key for EHMAB is NKZZZSBKNHXNBL-GZTJUZNOSA-N. Unfortunately, a detailed molecular structure analysis is not available from the search results.Applications De Recherche Scientifique
Synthesis and Nonlinear Optical Properties
Ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate and its derivatives are synthesized for studying their optical properties. For instance, Schiff base compounds derived from ethyl-4-amino benzoate exhibit notable nonlinear optical properties, as demonstrated through various spectroscopic techniques and nonlinear refractive index measurements. These compounds are potential candidates for optical limiting applications due to their significant optical limiting thresholds (Abdullmajed et al., 2021).
Nonlinear Optical (NLO) Activities
In-depth computational studies using density functional theory (DFT) and time-dependent DFT methods have revealed that ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives possess promising NLO properties. These materials show significantly larger hyperpolarizabilities compared to the prototypical NLO molecule, para-nitroaniline, making them excellent candidates for NLO applications. The study also highlights the potential for enhancing NLO activities through the substitution of electron-donating groups (Kiven et al., 2023).
Molecular Interactions and Packing
Crystal Packing Interactions
Ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates demonstrate unique crystal packing characterized by N⋯π and O⋯π interactions, rather than direct hydrogen bonding. These interactions facilitate the formation of distinct molecular assemblies in the solid state, indicating the influence of non-covalent interactions on the structural organization of these compounds (Zhang et al., 2011).
Physicochemical Properties and Applications
Physico-Chemical Properties and Beta-Adrenolytic Activity
Studies on derivatives of this compound with potential beta-adrenolytic activity reveal important insights into their physico-chemical properties. These studies aim to understand the relationship between the molecular structure of these compounds and their biological activity, which is crucial for the development of new therapeutic agents (Stankovicová et al., 2014).
Renewable Materials Synthesis
Renewable PET Production
Research into the catalytic reactions between ethylene and biomass-derived furans, facilitated by Lewis acid molecular sieves, explores the synthesis of biobased terephthalic acid precursors. This work contributes to the development of sustainable pathways for producing renewable polyethylene terephthalate (PET), highlighting the role of this compound derivatives in green chemistry applications (Pacheco et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
ethyl 3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-22-17(20)12-6-4-8-14(10-12)18-11-13-7-5-9-15(21-2)16(13)19/h4-11,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBVDRAKHHIUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2551461.png)
![(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2551462.png)
![5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine](/img/structure/B2551466.png)






![2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}methylene)malononitrile](/img/structure/B2551476.png)
![1-(tetrahydro-2H-pyran-4-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2551480.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2551482.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2551483.png)
